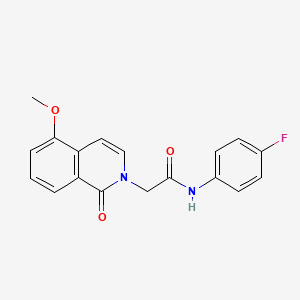

N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide

Description

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-24-16-4-2-3-15-14(16)9-10-21(18(15)23)11-17(22)20-13-7-5-12(19)6-8-13/h2-10H,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFVCYRCLHYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-(5-methoxy-1-oxo-2-isoquinolinyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The compound has a complex structure that can be represented as follows:

This structure includes a fluorophenyl group and an isoquinoline derivative, which are known to influence its biological properties.

Research indicates that compounds like this compound may exert their effects through multiple mechanisms:

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting various kinases, which play crucial roles in cell signaling pathways related to cancer and neurodegenerative diseases. For instance, inhibition of MLK3 and LRRK2 has been noted with IC50 values in the nanomolar range .

- Apoptosis Induction : Studies suggest that this compound may promote apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death, particularly through activation of caspase pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from relevant studies:

These results indicate that the compound has promising potential as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. Compounds similar to this compound have been shown to protect neuronal cells from apoptosis induced by oxidative stress . This could be particularly relevant for diseases such as Alzheimer's and Parkinson's.

Case Studies

A notable case study involved the administration of a related isoquinoline derivative in preclinical models of neurodegenerative diseases, where it was observed to significantly reduce neuronal cell death through modulation of apoptotic pathways . This suggests that this compound may share similar protective qualities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related analogs:

Key Observations :

- Isoquinoline vs. Quinoline Hybrids: The target compound’s isoquinoline core (rigid, planar) contrasts with the dioxane-fused quinoline in , which introduces conformational flexibility and alters electronic properties.

- Sulfonylpiperazine vs. Thiadiazole : The sulfonylpiperazine group in increases molecular weight and polarity compared to flufenacet’s thiadiazole ring, which is critical for herbicidal activity .

- Substituent Position : The 4-fluorophenyl group is conserved in many analogs, but its placement (e.g., directly on acetamide vs. benzyl groups) modulates target selectivity.

Herbicidal Activity

Flufenacet () inhibits fatty acid elongases (FAE) in plants by targeting KCS (β-ketoacyl-CoA synthase) enzymes, a mechanism linked to its thiadiazole and trifluoromethyl groups . The target compound’s isoquinoline core may lack this specificity, but its methoxy group could enhance binding to oxidative enzymes.

Kinase Inhibition

Compound 11 from (N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(4-fluorophenyl)pyrimidin-4-yl)amino)acetamide) demonstrates that fluorophenyl-acetamide derivatives can target kinases (e.g., anaplastic lymphoma kinase). The pyrimidine ring in this analog enables π-π stacking with kinase active sites, a feature absent in the target compound’s isoquinoline system .

Anticancer Potential

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () shows structural similarity to kinase inhibitors and apoptosis inducers, suggesting that indole-containing acetamides may interfere with cell proliferation pathways. The target compound’s isoquinoline moiety could similarly intercalate DNA or inhibit topoisomerases .

Physicochemical Properties

- Solubility : The methoxy group in the target compound improves water solubility compared to purely aromatic analogs like those in (e.g., N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide) .

- Hydrogen Bonding : The ketone at position 1 (target compound) and oxo groups in and facilitate hydrogen bonding, critical for target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.